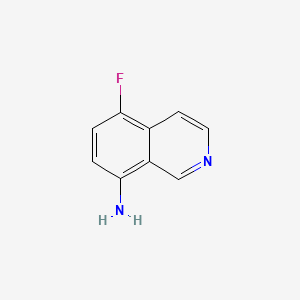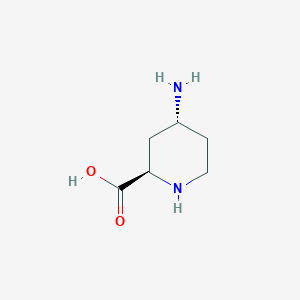![molecular formula C5H5BN4O2 B13478002 [1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a triazolopyrimidine core, which is known for its biological activity, and a boronic acid moiety, which is widely used in Suzuki-Miyaura cross-coupling reactions. The combination of these two functional groups makes {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid a versatile building block for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid typically involves the formation of the triazolopyrimidine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring. Subsequently, the boronic acid group can be introduced via borylation reactions using reagents such as bis(pinacolato)diboron or boronic acid derivatives under palladium-catalyzed conditions .
Industrial Production Methods
For large-scale production, the synthesis of {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid can be optimized by employing continuous flow chemistry techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. Additionally, the use of automated systems can further enhance the reproducibility and yield of the desired product .
化学反応の分析
Types of Reactions
{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, dihydrotriazolopyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: It has potential therapeutic applications, particularly in the design of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. Additionally, the triazolopyrimidine core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid derivatives: These compounds share the same core structure but differ in the substituents attached to the triazolopyrimidine ring or the boronic acid group.
Other triazolopyrimidine compounds: These include compounds with different functional groups, such as {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}amines or {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}alcohols.
Uniqueness
The uniqueness of {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid lies in its dual functionality, combining the reactivity of the boronic acid group with the biological activity of the triazolopyrimidine core. This makes it a valuable compound for the development of novel therapeutic agents and advanced materials .
特性
分子式 |
C5H5BN4O2 |
|---|---|
分子量 |
163.93 g/mol |
IUPAC名 |
[1,2,4]triazolo[1,5-a]pyrimidin-6-ylboronic acid |
InChI |
InChI=1S/C5H5BN4O2/c11-6(12)4-1-7-5-8-3-9-10(5)2-4/h1-3,11-12H |
InChIキー |
KOBANBCUHSNGBI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN2C(=NC=N2)N=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)

![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
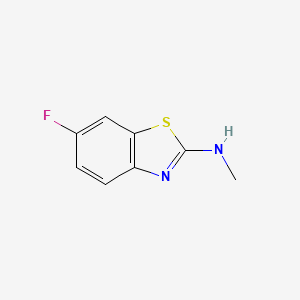
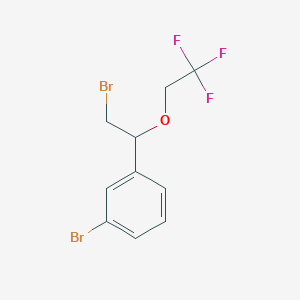


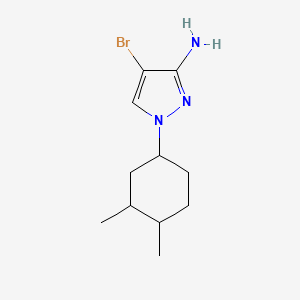
![5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13477980.png)
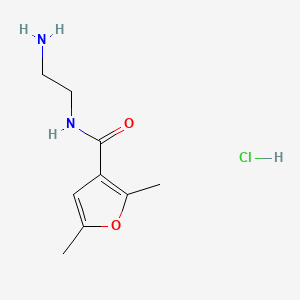
![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
